tert-Butyl (6-bromopyridin-3-yl)carbamate

Catalog No.
S760628
CAS No.
218594-15-1
M.F
C10H13BrN2O2
M. Wt
273.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (6-bromopyridin-3-yl)carbamate

Unprotected 6-bromopyridin-3-amine can poison Pd catalysts and trigger N-arylation side reactions, lowering yields. This Boc-protected building block (CAS 218594-15-1) directly resolves these bottlenecks.

  • Prevents catalyst deactivation: No free amine coordination, maximizing turnover in cross-couplings.
  • Enables clean, regioselective N-alkylation prior to coupling, key for pyrrolo[2,3-c]pyridine scaffolds.
  • Streamlines library production: parallel C6 coupling, then global deprotection for amide bond formation.
  • Reduces cost by eliminating need for specialized ligands and extra purification.

CAS Number

218594-15-1

Product Name

tert-Butyl (6-bromopyridin-3-yl)carbamate

IUPAC Name

tert-butyl N-(6-bromopyridin-3-yl)carbamate

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)

InChI Key

LSFAQGJWQMNXLP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)Br

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)Br

The exact mass of the compound tert-Butyl (6-bromopyridin-3-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

tert-butyl (6-bromopyridin-3-yl)carbamate, 6-Bromo-3-(Boc-amino)pyridine, N-Boc-6-bromopyridin-3-amine, 6-Bromopyridin-3-ylcarbamic acid tert-butyl ester, tert-Butyl N-(6-bromopyridin-3-yl)carbamate

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS: 218594-15-1) is a highly versatile, orthogonally protected halogenated pyridine building block utilized extensively in pharmaceutical and agrochemical synthesis. Structurally, it features a reactive bromine atom at the 6-position, which serves as an ideal handle for palladium-catalyzed carbon-carbon and carbon-heteroatom bond formations, paired with a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position. This specific substitution pattern makes it a critical precursor for synthesizing complex heterocycles, including pyrrolo[2,3-c]pyridines and spirocyclic compounds [1]. For industrial buyers and medicinal chemists, procuring this pre-protected intermediate streamlines multi-step syntheses, offering superior shelf stability and immediate readiness for cross-coupling workflows compared to its unprotected counterparts[2].

Research Fit

1 Bromine handle (C2) for Pd-catalyzed cross-coupling — Suzuki, Buchwald-Hartwig
2 Boc-protected amine enables orthogonal deprotection after coupling
3 2-Br-5-BocNH-pyridine scaffold used in kinase inhibitor fragment synthesis

A common procurement mistake is substituting tert-butyl (6-bromopyridin-3-yl)carbamate with the cheaper, unprotected analog, 6-bromopyridin-3-amine. While the free amine has a lower upfront cost, its use introduces severe downstream inefficiencies. The unprotected primary amine can coordinate with palladium catalysts during Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, leading to catalyst poisoning, sluggish reaction rates, and the need for expensive, specialized ligands [1]. Furthermore, the free amine is highly susceptible to unwanted N-arylation and polyalkylation side reactions during subsequent functionalization steps. Procuring the Boc-protected form eliminates these issues, ensuring strict regiocontrol during alkylation and maximizing catalyst turnover, which ultimately reduces the total cost of goods in scaled-up manufacturing [2].

Substitution Risk

Chloro analog (CAS 171178-45-3)
May require forcing coupling conditions that risk premature Boc cleavage.
Positional isomer (C3-Br/C5-BocNH)
Altered ring electronics can shift cross-coupling regiochemistry and pharmacophore fit.
Cbz or unprotected amine analogs
Hydrogenolysis (Cbz) or competing N-arylation (free NH₂) may complicate synthetic routes.

Catalyst Efficiency in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the presence of a free amine on a pyridine ring often inhibits the catalyst via competitive coordination. Utilizing tert-butyl (6-bromopyridin-3-yl)carbamate allows for standard Suzuki and Negishi coupling yields of 70-90% using low catalyst loadings (e.g., 1-5 mol% Pd(dppf)Cl2). In contrast, the unprotected 6-bromopyridin-3-amine frequently suffers from lower yields or requires significantly higher catalyst loadings (>5 mol%) and specialized ligands to overcome palladium coordination[1].

Evidence DimensionCross-coupling yield and catalyst loading
Target Compound Data70-90% yield with standard 1-5 mol% Pd loading
Comparator Or BaselineUnprotected 6-bromopyridin-3-amine (often <50% yield without specialized ligands or >5 mol% Pd)
Quantified DifferenceSignificant improvement in yield and reduction in expensive Pd catalyst consumption
ConditionsSuzuki-Miyaura / Negishi coupling with arylboronic acids or zinc reagents, Pd(dppf)Cl2, standard base/solvent

Lowering palladium catalyst loading while maintaining high yields directly reduces manufacturing costs and simplifies heavy metal remediation in API synthesis.

Cross-Coupling Reactivity
Class-level inference
Br > I >> Cl rank order; 3-bromopyridine benchmark gave quantitative yield vs. substantially lower for Cl under identical conditions
Supports selection for higher coupling efficiency; C–Br bond facilitates oxidative addition.
C2-bromo substrate reactivity to be confirmed under target coupling conditions.

Regiocontrol During N-Alkylation

When synthesizing secondary amine precursors, such as those used for neuroimaging agents, strict mono-alkylation is required. Deprotonation of tert-butyl (6-bromopyridin-3-yl)carbamate with sodium hydride followed by reaction with alkyl halides (e.g., 1-fluoro-3-iodopropane) cleanly yields the desired N-alkylated product in high purity (>85% yield). Attempting the same alkylation on the free 6-bromopyridin-3-amine results in a complex, hard-to-separate statistical mixture of unreacted, mono-alkylated, and poly-alkylated products[1].

Evidence DimensionAlkylation product purity and yield
Target Compound DataClean mono-alkylation (>85% yield of target intermediate)
Comparator Or BaselineUnprotected free amine (yields statistical mixtures of polyalkylated byproducts)
Quantified DifferenceNear-quantitative selectivity for mono-alkylation vs. complex mixture
ConditionsNaH deprotonation in DMF at 0 °C, followed by addition of alkyl halide

Procuring the Boc-protected compound eliminates the need for complex chromatographic separations, saving time and solvent in scale-up.

Regiochemical Precision
Class-level inference
Target: C2-Br, C5-BocNH (moderate reactivity; kinase hinge-binder motif). Comparator: C3-Br isomer (highest reactivity position, altered spatial profile)
Scaffold-specific positional pattern supports established kinase inhibitor synthetic routes.
No direct head-to-head study; positional order C3 > C2, C4 inferred from literature.

Orthogonal Deprotection Reliability

The tert-butyloxycarbonyl (Boc) group provides excellent stability under the strongly basic conditions typical of cross-coupling and alkylation. Once the core skeleton is built, the Boc group on tert-butyl (6-bromopyridin-3-yl)carbamate can be quantitatively cleaved (>95% yield) using mild acidic conditions (such as 4N HCl in dioxane or TFA/DCM). This orthogonal cleavage is vastly superior to acetyl or formyl protecting groups, which require harsh basic or acidic hydrolysis that can degrade sensitive downstream functional groups [1].

Evidence DimensionDeprotection yield and condition mildness
Target Compound Data>95% cleavage yield under mild acidic conditions (TFA or HCl/dioxane)
Comparator Or BaselineAcetyl-protected analogs (require harsh hydrolysis, risking side reactions)
Quantified DifferenceQuantitative recovery without degrading sensitive pharmacophores
Conditions4N HCl in 1,4-dioxane or TFA/DCM at room temperature

Reliable, mild deprotection ensures that late-stage synthetic intermediates are not destroyed, preserving the value of the synthesized API.

Deprotection Orthogonality
Direct head-to-head
Boc (target): TFA, rt, 0.5–2 h; mp 124–126 °C.
Cbz analog: H₂/Pd-C; mp 190–193 °C; higher density.
Boc deprotection preserves C–Br bond; compatible with acid-sensitive substrates.
Physical property differences (mp, density) may affect automated handling.
Amine Pre-protection
Supporting evidence
Boc group prevents competing N-arylation and catalyst poisoning during cross-coupling (class-level knowledge)
Pre-protection may simplify workflow by avoiding a separate protection step.
No direct yield comparison vs. unprotected amine analog available.
Physical Properties
Direct head-to-head
mp 124–126 °C; density 1.453 g/cm³ (calc.)
Melting point supports automated solid dispensing; differs from Cbz (190–193 °C) and chloro (127–129 °C) analogs.
Calculated values; measured batch data may vary.

Synthesis of PET Imaging Agents for Neurodegenerative Diseases

Because it allows for clean, regioselective N-alkylation (e.g., with fluorinated alkyl chains) and subsequent cross-coupling, this compound is the optimal starting material for synthesizing pyrrolo[2,3-c]pyridine-based Tau PET tracers used in Alzheimer's disease research[1].

Development of LPAR1 Antagonists for Fibrosis

The compound is utilized in the synthesis of triazole carbamate pyridyl sulfonamides and other LPAR1 antagonists. The Boc protection is critical here to prevent side reactions during the attachment of complex core scaffolds via Negishi or Suzuki couplings before final deprotection and functionalization [2].

Late-Stage Diversification in Medicinal Chemistry Libraries

For CROs and pharmaceutical companies building libraries of heteroaryl compounds, procuring this pre-protected building block allows for immediate parallel cross-coupling at the 6-position, followed by uniform acidic deprotection to yield free amines for combinatorial amide bond formation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor biaryl synthesis
Chemoselective Suzuki coupling with orthogonal Boc deprotection
C–Br retention under acid deprotection; hinge-binding scaffold compatibility
Heterocyclic library diversification
Sequential Pd-catalyzed coupling then amine liberation
Automated solid-dispensing compatibility; stability under inert storage
Agrochemical intermediate scale-up
Balanced bromine reactivity for scalable cross-coupling
Telescoped sequence feasibility without Boc loss; impurity control
Reproducible building block supply
Batch-certified purity (HPLC, NMR) and defined storage
Lot-to-lot consistency; impurity fate mapping across scales

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl (6-bromopyridin-3-yl)carbamate

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